(Z)-7-((dimethylamino)methyl)-2-(4-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
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Overview
Description
(Z)-7-((Dimethylamino)methyl)-2-(4-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by its complex structure, which includes a benzofuran core, a dimethylamino group, and an ethoxybenzylidene moiety. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-7-((dimethylamino)methyl)-2-(4-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Introduction of the Dimethylamino Group: This step often involves the reaction of the benzofuran intermediate with dimethylamine under basic conditions.
Formation of the Ethoxybenzylidene Moiety: This is typically done via a condensation reaction between the benzofuran intermediate and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Explored for its antimicrobial properties against various bacterial and fungal strains.
Industry:
- Potential applications in the development of new pharmaceuticals.
- Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (Z)-7-((dimethylamino)methyl)-2-(4-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(Z)-7-((dimethylamino)methyl)-2-(4-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
(Z)-7-((dimethylamino)methyl)-2-(4-hydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness:
- The presence of the ethoxy group in (Z)-7-((dimethylamino)methyl)-2-(4-ethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one can influence its lipophilicity and, consequently, its biological activity and solubility.
- The specific arrangement of functional groups in this compound may result in unique interactions with biological targets, distinguishing it from its analogs.
Properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-4-24-14-7-5-13(6-8-14)11-18-19(23)15-9-10-17(22)16(12-21(2)3)20(15)25-18/h5-11,22H,4,12H2,1-3H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBBUATYJNDYHF-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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